2-Ethylpyrrole

描述

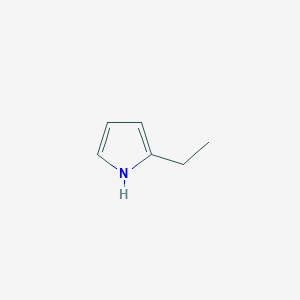

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPDDDRNQJNHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165807 | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551-06-0 | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Ethylpyrrole

Advanced Synthetic Approaches to 2-Ethylpyrrole and its Derivatives

Multi-step Processes for Pyrrole (B145914) Ring Formation

Multi-step syntheses are foundational in organic chemistry, allowing for the construction of complex molecules from simpler, readily available starting materials. In the context of 2-alkylpyrroles, a notable approach involves a two-step process starting from enones. This method provides a versatile route to 2,4-disubstituted pyrroles. beilstein-journals.orgsemanticscholar.orgbeilstein-journals.orgresearchgate.netexlibrisgroup.com

The first step is a cyclocondensation reaction between an enone and aminoacetonitrile, which yields a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate. semanticscholar.orgresearchgate.net This reaction is typically carried out by heating the reactants in a suitable solvent such as pyridine (B92270). semanticscholar.org The subsequent step involves the conversion of this intermediate into the final pyrrole product. One effective method for this transformation is microwave-induced dehydrocyanation, which furnishes the 2,4-disubstituted pyrrole. semanticscholar.orgbeilstein-journals.orgresearchgate.net Alternatively, the intermediate can be oxidized to produce 3,5-disubstituted pyrrole-2-carbonitriles. beilstein-journals.orgresearchgate.net

While this specific sequence has been demonstrated for a variety of aryl- and alkyl-substituted enones, its adaptation for the direct synthesis of this compound would depend on the selection of appropriate starting materials. semanticscholar.org For instance, employing an enone with an ethyl group at the appropriate position could potentially lead to the desired 2-ethyl substituted pyrrole. Other multi-step approaches for synthesizing 2,4-disubstituted pyrroles include the Michael addition of nitromethane to enones followed by reduction and dehydrogenation, or a Nef reaction of the nitromethane adducts to form a 1,4-dicarbonyl, which can then be cyclized. semanticscholar.org

| Step | Reaction | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1 | Cyclocondensation | Enone, Aminoacetonitrile Hydrochloride | Reflux in Pyridine | 3,4-Dihydro-2H-pyrrole-2-carbonitrile |

| 2 | Dehydrocyanation | 3,4-Dihydro-2H-pyrrole-2-carbonitrile | Microwave Irradiation | 2,4-Disubstituted Pyrrole |

Regioselective Cyclization Techniques

Regioselectivity is a critical aspect of pyrrole synthesis, ensuring the desired placement of substituents on the heterocyclic ring. Several techniques have been developed to achieve this, with Knorr-type conditions and the reductive condensation of enaminones being particularly prominent.

The Knorr pyrrole synthesis is a classic and widely used method for preparing substituted pyrroles. wikipedia.orgrgmcet.edu.in It traditionally involves the condensation of an α-amino-ketone with a compound containing an activated methylene group, such as a β-ketoester. wikipedia.org A key challenge is that α-aminoketones are often unstable and prone to self-condensation. To circumvent this, they are typically generated in situ from the corresponding α-oximino-ketone by reduction, commonly with zinc dust in acetic acid. wikipedia.org

The reaction proceeds at room temperature and involves the formation of an imine, followed by tautomerization to an enamine, cyclization, and subsequent dehydration to form the aromatic pyrrole ring. wikipedia.org The versatility of the Knorr synthesis allows for the preparation of a wide range of substituted pyrroles by varying the starting α-amino-ketone and the β-dicarbonyl compound.

A significant advancement in regioselective pyrrole synthesis involves the reductive condensation of enaminones under Knorr-type conditions. This approach has been successfully employed for the synthesis of ethyl pyrrole-2-carboxylates. In this methodology, enaminones react with an α-aminoacetoacetate, which is generated in situ from an α-oximinoacetoacetate under reducing conditions (e.g., Zn/AcOH). rgmcet.edu.in

The reaction pathway is highly dependent on the substituents of the enaminone. For instance, when the enaminone contains a hydrogen at the α-position, the α-carbon of the enaminone attacks the acyl group of the acetoacetate, leading to the formation of a specific regioisomer of the pyrrole-2-carboxylate after dehydration. This method offers a high degree of regiocontrol in the synthesis of polysubstituted pyrroles.

Metal-Free Catalyzed Cascade Reactions

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Metal-free catalyzed cascade reactions have emerged as a powerful tool in this regard, allowing for the construction of complex molecules in a single pot through a series of sequential reactions. beilstein-journals.org These reactions often utilize organocatalysts, which are small organic molecules that can catalyze chemical transformations. nih.gov

For the synthesis of substituted pyrroles, various organocatalytic cascade reactions have been developed. nih.gov One such approach involves the reaction of 1,4-dicarbonyl compounds with amines, a transformation known as the Paal-Knorr pyrrole synthesis, which can be catalyzed by metal-free catalysts such as vitamin B1. nih.gov Another strategy involves the one-pot domino reaction of α,β-unsaturated aldehydes and α-carbonyl oximes using an organocatalyst to produce N-hydroxy pyrroles. nih.gov

These cascade reactions offer several advantages, including operational simplicity, mild reaction conditions, and the avoidance of toxic and expensive metal catalysts. beilstein-journals.org The development of such metal-free approaches is a significant step towards greener and more efficient synthesis of pyrrole derivatives.

Stereoselective and Enantioselective Approaches

The synthesis of chiral pyrrole derivatives is of great importance, particularly in medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its biological activity. Stereoselective and enantioselective approaches aim to control the three-dimensional arrangement of atoms in the final product.

While the direct enantioselective synthesis of the pyrrole ring itself is challenging due to its aromaticity, significant progress has been made in the synthesis of chiral pyrrole-containing structures. An organocatalytic, highly enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed. nih.gov This reaction, catalyzed by a chiral BINOL-phosphoric acid, provides access to highly functionalized and enantiomerically enriched 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov This method demonstrates the potential for creating stereocenters adjacent to the pyrrole ring with high levels of control.

Another aspect of stereoselectivity in pyrrole chemistry involves the reduction of the pyrrole ring to form chiral pyrrolidines. The heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, leading to the formation of functionalized pyrrolidines with multiple new stereocenters. researchgate.net The stereochemical outcome of this reduction is often directed by a pre-existing stereocenter in the molecule, highlighting the importance of substrate control in stereoselective transformations. researchgate.net

| Synthetic Approach | Key Features | Typical Reactants | Example Product Class |

|---|---|---|---|

| Multi-step Processes | Sequential reactions allowing for complex constructions. | Enones, Aminoacetonitrile | 2,4-Disubstituted Pyrroles |

| Regioselective Cyclization | Control over substituent placement. | α-Amino-ketones, β-Ketoesters, Enaminones | Substituted Pyrroles and Pyrrole-2-carboxylates |

| Metal-Free Cascade Reactions | Single-pot, environmentally friendly synthesis. | 1,4-Dicarbonyls, Amines, α,β-Unsaturated Aldehydes | N-Substituted Pyrroles, N-Hydroxy Pyrroles |

| Stereoselective Approaches | Control over the 3D arrangement of atoms. | Pyrrole-2-carbinols, Aryl Acetaldehydes | Chiral Pyrrolizine Derivatives |

Synthesis of Substituted 2-Ethylpyrroles for Specific Research Objectives

The strategic synthesis of substituted 2-ethylpyrroles is crucial for tuning the molecule's properties for specific applications. This involves the introduction of various functional groups, the preparation of N-substituted monomers for polymerization, and the selective incorporation of isotopes like deuterium for mechanistic studies.

The introduction of functional groups onto the this compound scaffold is a key strategy for modifying its electronic and steric properties. While the pyrrole ring is electron-rich and susceptible to electrophilic substitution, the directing effects of the ethyl group at the C2 position must be considered. Reactions such as Vilsmeier-Haack formylation can introduce an aldehyde group, typically at the C5 position, providing a versatile handle for further transformations. scielo.org.mx Similarly, acylation reactions can introduce keto functionalities.

The reactivity of the pyrrole ring can be modulated by the introduction of electron-withdrawing groups on the nitrogen atom, which can decrease the ring's aromaticity and alter its reaction profile. acs.org This deactivation strategy can enable regiocontrolled functionalization that might otherwise be difficult to achieve. For instance, an N-sulfonylated this compound could undergo lithiation and subsequent reaction with an electrophile to introduce a substituent at a specific position.

The following table summarizes common methods for introducing functional groups onto a pyrrole ring, which are applicable to this compound:

| Functional Group | Reagents and Conditions | Typical Position of Substitution |

| Formyl (-CHO) | Vilsmeier-Haack: POCl₃, DMF | C5 |

| Acyl (-COR) | Friedel-Crafts Acylation: Acyl halide, Lewis acid | C5 |

| Nitro (-NO₂) | Nitrating agents (e.g., HNO₃/H₂SO₄) | C4 or C5 |

| Halogen (-X) | Halogenating agents (e.g., NBS, NCS) | C3, C4, or C5 |

| Sulfonyl (-SO₂R) | Sulfonyl chloride, base | N1 |

The preparation of N-substituted this compound monomers is of significant interest for the synthesis of conductive polymers and other advanced materials. The most common and versatile method for achieving this is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of N-substituted 2-ethylpyrroles, the corresponding 1,4-diketone, 3,4-hexanedione, would be reacted with a primary amine (R-NH₂).

The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can promote the formation of furan byproducts. organic-chemistry.org The choice of the primary amine is vast, allowing for the introduction of a wide variety of substituents at the nitrogen atom, including alkyl, aryl, and functionalized groups. This versatility is crucial for tuning the properties of the resulting polymers. For instance, the introduction of long alkyl chains can improve the solubility and processability of the polypyrrole derivatives. mdpi.com

A general scheme for the Paal-Knorr synthesis of N-substituted 2-ethylpyrroles is shown below: Reaction of 3,4-hexanedione with a primary amine to yield an N-substituted 2,3-diethyl-5-methylpyrrole. A more accurate representation would be the reaction of 3-hexanone with an amino ketone to form a this compound derivative, or a similar multi-step synthesis.

It is important to note that the direct Paal-Knorr synthesis starting from simple precursors to yield this compound itself (with an unsubstituted nitrogen) would utilize ammonia or an ammonia equivalent like ammonium hydroxide. wikipedia.org

Selective deuteration of this compound is a valuable tool for mechanistic studies, metabolic profiling, and as internal standards in mass spectrometry. nih.gov The introduction of deuterium at specific positions can be achieved through various methods, including acid- or base-catalyzed H/D exchange, or through the use of deuterated reagents in the synthesis.

For this compound, the protons on the pyrrole ring are more acidic than those on the ethyl group and are therefore more susceptible to exchange. Treatment of this compound with a deuterated acid, such as deuterated trifluoromethanesulfonic acid (TFS-d), can lead to H/D exchange at the carbon atoms of the pyrrole ring. researchgate.net The regioselectivity of this exchange would depend on the relative stability of the intermediate carbocations formed upon protonation/deuteration.

Alternatively, a synthetic approach can be employed where a deuterated precursor is used. For example, in a Paal-Knorr synthesis, a deuterated primary amine could be used to introduce deuterium at the N-position. For C-deuteration, a deuterated 1,4-dicarbonyl compound would be required.

A study on the deuteration of N-substituted 2-(hydroxymethyl)pyrroles demonstrated that the attachment of an electron-withdrawing group to the nitrogen atom can influence the mechanism of subsequent reactions and allow for high configurational purity in the deuterated product. acs.org This suggests that for selective deuteration of the ethyl group in this compound, a strategy involving initial functionalization of the ethyl group, followed by a stereoselective reduction with a deuterated reducing agent, could be employed, potentially with the aid of an N-deactivating group to control the reactivity of the pyrrole ring.

Catalysis in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its derivatives. The use of catalysts can lead to milder reaction conditions, higher yields, and improved control over the product distribution. Both organocatalysts and metal-based catalysts have been employed in pyrrole synthesis.

Role of Organocatalysts and Chiral Metal Complexes

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. nih.gov In the context of pyrrole synthesis, organocatalysts such as proline and its derivatives have been used to catalyze reactions like the Mannich reaction, which can be a key step in a multi-step synthesis of substituted pyrroles. nih.gov For the synthesis of chiral this compound derivatives, asymmetric organocatalysis could provide a route to enantiomerically enriched products.

Chiral metal complexes are instrumental in asymmetric catalysis, enabling the synthesis of specific stereoisomers of a target molecule. nih.govnih.gov In the synthesis of functionalized 2-ethylpyrroles, a chiral metal complex could be employed in a catalytic asymmetric reaction to introduce a chiral center. For instance, a chiral copper(II) complex could catalyze an asymmetric Henry reaction to produce a nitroaldol product that could be a precursor to a chiral substituted this compound. semanticscholar.org The design of the chiral ligand is critical for achieving high enantioselectivity.

The following table provides examples of catalyst types and their potential applications in the synthesis of this compound derivatives:

| Catalyst Type | Example | Potential Application in this compound Synthesis |

| Organocatalyst | Proline | Asymmetric Mannich or Michael additions to build the pyrrole precursor. |

| Chiral Metal Complex | Chiral Copper(II)-oxazoline complex | Asymmetric Henry reaction to introduce a functionalized chiral side chain. |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acid | Enantioselective cyclization reactions to form chiral pyrrolic structures. |

Application of Specific Catalytic Systems (e.g., Stannous(II) Chloride Dihydrate)

Stannous(II) chloride dihydrate (SnCl₂·2H₂O) is an inexpensive, mild Lewis acid that has found application as a catalyst in various organic transformations, including the synthesis of pyrroles. asianpubs.orgresearchgate.net One of the key applications of SnCl₂ in this context is as a catalyst for the Paal-Knorr synthesis. The Lewis acidic nature of the tin(II) ion is thought to activate the carbonyl groups of the 1,4-dicarbonyl compound towards nucleophilic attack by the amine.

An efficient and versatile protocol for the synthesis of pyrroles using stannous(II) chloride dihydrate as a catalyst under aqueous conditions has been described. asianpubs.org This method is applicable to the preparation of a variety of pyrrole derivatives and offers the advantages of using a readily available and relatively non-toxic catalyst in an environmentally benign solvent. For the synthesis of this compound, this would involve the reaction of 3,4-hexanedione with an amine in the presence of a catalytic amount of SnCl₂·2H₂O in an aqueous medium.

The use of SnCl₂·2H₂O offers a practical and atom-economical approach to the synthesis of this compound and its N-substituted derivatives, making it an attractive option for both laboratory-scale and potentially larger-scale production.

Heterogeneous Catalysis in Pyrrole Functionalization

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation and recycling, which aligns with the principles of green chemistry. rgmcet.edu.in While direct heterogeneous catalytic synthesis of this compound is not extensively documented, the functionalization of the pyrrole ring using solid catalysts provides a viable pathway.

The Paal-Knorr synthesis, a cornerstone method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia, has been adapted to use solid acid catalysts. rgmcet.edu.inmdpi.com These catalysts offer a more environmentally benign alternative to traditional homogeneous acid catalysts. mdpi.com Examples of solid acids that have been successfully employed in Paal-Knorr reactions include:

Tungstate sulfuric acid rgmcet.edu.in

Molybdate sulfuric acid rgmcet.edu.in

Silica-supported sulfuric acid (SiO₂-OSO₃H) rgmcet.edu.in

Cellulose-supported sulfuric acid rgmcet.edu.in

Zeolites, such as H-Y researchgate.net

The plausible mechanism for the solid acid-catalyzed Paal-Knorr synthesis involves the activation of the carbonyl groups of the 1,4-dicarbonyl precursor by the acid sites on the catalyst surface. This is followed by the nucleophilic attack of the amine, subsequent cyclization, and dehydration to yield the pyrrole ring, with the catalyst being regenerated and ready for another cycle. rgmcet.edu.in For the synthesis of this compound, an appropriate unsymmetrical 1,4-dicarbonyl precursor would be required.

Another potential avenue for the introduction of an ethyl group onto a pre-formed pyrrole ring is through Friedel-Crafts alkylation using heterogeneous catalysts. The vapor-phase alkylation of aromatic compounds, such as benzene with ethylene over zeolite catalysts, is a well-established industrial process. researchgate.net Although pyrrole is a reactive substrate prone to polymerization under strongly acidic conditions, the use of milder solid acid catalysts could potentially facilitate a controlled C-ethylation.

The following table summarizes various solid acid catalysts and their applications in reactions relevant to pyrrole synthesis and functionalization.

| Catalyst Type | Specific Examples | Relevant Application | Reference |

| Supported Sulfuric Acid | Silica-supported sulfuric acid, Cellulose-supported sulfuric acid | Paal-Knorr pyrrole synthesis | rgmcet.edu.in |

| Heteropolyacids | Tungstate sulfuric acid, Molybdate sulfuric acid | Paal-Knorr pyrrole synthesis | rgmcet.edu.in |

| Zeolites | H-Y, ZSM-5 | Synthesis of N-substituted pyrroles from furans, Alkylation of aromatics | researchgate.netresearchgate.net |

| Solid Lewis Acids | Iron(III) chloride | Paal-Knorr pyrrole synthesis | organic-chemistry.org |

Mechanistic Investigations of this compound Forming Reactions

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and improving yields. The Paal-Knorr synthesis is a primary route for obtaining substituted pyrroles, and its mechanism has been a subject of detailed investigation. rgmcet.edu.inmdpi.comwikipedia.org

Exploration of Reaction Intermediates

The Paal-Knorr synthesis of pyrroles from a 1,4-dicarbonyl compound and an amine proceeds through a series of key intermediates. mdpi.comwikipedia.org Experimental and computational studies have provided strong evidence for the nature of these transient species. nih.gov

Initially, the reaction was thought to potentially proceed via two different pathways: one involving the formation of an enamine and the other proceeding through a hemiaminal. However, detailed mechanistic studies, including kinetic analysis of the cyclization of stereoisomeric 1,4-dicarbonyl compounds, have largely ruled out the enamine pathway where enamine formation precedes the rate-determining step. mdpi.comorganic-chemistry.org

The currently accepted mechanism points to the formation of a hemiaminal as the initial key intermediate. rgmcet.edu.inmdpi.com This is formed by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl precursor. rgmcet.edu.inwikipedia.org This hemiaminal then undergoes an intramolecular cyclization by the attack of the nitrogen on the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. rgmcet.edu.inwikipedia.org This cyclic intermediate subsequently undergoes dehydration to form the aromatic pyrrole ring. rgmcet.edu.in

Key Intermediates in the Paal-Knorr Synthesis of this compound:

Protonated 1,4-dicarbonyl: The reaction is typically acid-catalyzed, and the initial step is the protonation of one of the carbonyl oxygens.

Hemiaminal: Formed from the attack of the amine on the protonated carbonyl.

2,5-Dihydroxytetrahydropyrrole derivative: The product of the intramolecular cyclization of the hemiaminal.

Reaction Mechanism Elucidation (e.g., Cascade Mechanisms)

The Paal-Knorr synthesis can be viewed as a cascade reaction, where a sequence of intramolecular reactions (condensation, cyclization, and dehydration) occurs in a single pot without the isolation of intermediates. wikipedia.org A cascade reaction is a process involving at least two consecutive reactions where each subsequent reaction is triggered by the chemical functionality formed in the previous step.

The elucidation of the Paal-Knorr reaction mechanism has been significantly advanced by computational studies, such as Density Functional Theory (DFT). nih.gov These studies have provided a detailed energy profile of the reaction pathway and have supported the experimental findings.

The favored mechanistic pathway for the Paal-Knorr synthesis of a 2-alkylpyrrole, such as this compound, from an unsymmetrical 1,4-dicarbonyl and an amine is as follows:

Hemiaminal Formation: The reaction initiates with the formation of a hemiaminal at one of the carbonyl groups.

Dehydration: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, eliminates two molecules of water to form the stable aromatic pyrrole ring. rgmcet.edu.inwikipedia.org

Computational studies have confirmed that the hemiaminal cyclization pathway is energetically more favorable than the enamine cyclization pathway, both in the gas phase and in solution. nih.gov Water and hydrogen-bonding interactions have been shown to play a crucial role in catalyzing the hydrogen-transfer steps within the reaction. nih.gov

Advanced Reactivity Studies and Mechanistic Insights of 2 Ethylpyrrole

Photodissociation Dynamics of 2-Ethylpyrrole

The study of the photodissociation dynamics of this compound provides crucial insights into the fundamental mechanisms of photochemical reactions in heterocyclic molecules. Understanding how this compound behaves upon absorption of ultraviolet (UV) light is essential for applications in various fields, including atmospheric chemistry and the development of photostabilizers.

Recent research has focused on the ultrafast events that occur immediately after this compound is excited by UV radiation. These dynamics, happening on the femtosecond (10⁻¹⁵ s) timescale, govern the ultimate fate of the molecule, whether it returns to its ground state or undergoes a chemical reaction such as bond cleavage.

Upon photoexcitation in the UV range of 238 to 265 nm, this compound transitions to its first electronically excited state (S₁), which is characterized as a πσ* state. acs.orgacs.orgnih.govacs.org This type of excited state involves the promotion of an electron from a π bonding orbital to a σ* antibonding orbital, which is localized along the N-H bond. This electronic configuration results in a repulsive potential energy surface along the N-H stretch coordinate, leading to the rapid cleavage of the N-H bond. acs.orgnih.gov The primary dissociation mechanism is the fission of the N-H bond, producing a 2-ethylpyrrol-1-yl radical (2-EPyl) and a hydrogen atom. acs.org Theoretical simulations using the ab initio multiple cloning (AIMC) method support that N-H dissociation proceeds along the S₁ πσ* state. rsc.org Even when initially excited to the S₂ πσ* state, the molecule quickly transitions to the S₁ state before dissociation occurs. rsc.org

The addition of an ethyl group to the pyrrole (B145914) ring has been shown to lower the N-H bond dissociation energy compared to the parent pyrrole molecule. acs.orgnih.govresearchgate.net This substitution also provides a pathway that bypasses the excited-state barrier along the N-H stretch coordinate, contributing to a decrease in the H atom appearance lifetime. acs.org

At wavelengths of 248 nm and shorter, a secondary, slower H atom loss mechanism with a lifetime of approximately 1.5 ps becomes active. acs.orgnih.govacs.org This is potentially due to the population of higher-lying ¹ππ* states. nih.govacs.org

Time-Resolved Velocity Map Imaging (TR-VMI) is a powerful experimental technique used to study the dynamics of photodissociation. rsc.orgresearchgate.nethw.ac.uknih.gov It provides information about the velocity and angular distribution of the photofragments, which in turn reveals details about the dissociation mechanism and energy partitioning.

In studies of this compound, TR-VMI has been employed to measure the appearance time of the hydrogen atom fragment following photoexcitation. acs.orgacs.orgnih.govacs.org These experiments have determined the H atom appearance lifetime to be approximately 70 femtoseconds. acs.orgacs.orgnih.govacs.org This extremely short lifetime is consistent with a direct and rapid dissociation along a repulsive excited-state surface. acs.org The total kinetic energy release (TKER) spectra obtained from TR-VMI show that the 2-ethylpyrrol-1-yl radical is formed with modest vibrational excitation, which increases with the energy of the pump photon. acs.orgacs.org

Theoretical simulations have successfully reproduced the experimental dissociation times of 50–80 fs and the TKER spectra. rsc.org These simulations have also provided novel insights, suggesting that the experimentally observed time constant is composed of two components: a sub-50 fs contribution from molecules with sufficient energy to dissociate immediately and a slower component from molecules that explore the potential energy surface before dissociating. rsc.org

H (Rydberg) Atom Photofragment Translational Spectroscopy (HRA-PTS) is another high-resolution technique used to investigate the energy disposal in photodissociation reactions that produce a hydrogen atom. nih.govnih.gov This method has been applied to study the photodissociation of this compound and its derivatives. nih.gov

HRA-PTS studies have confirmed that the addition of alkyl groups, such as the ethyl group in this compound, lowers the N-H bond dissociation energy relative to bare pyrrole. acs.org The TKER spectra from these experiments reveal that the resulting 2-ethylpyrrol-1-yl radical products are formed in a select subset of their possible vibrational levels. nih.govresearchgate.net Specifically, these vibrational modes involve in-plane (a') ring-breathing motions, which is consistent with the expected changes in the molecule's geometry upon πσ* ← π excitation. nih.govresearchgate.net

| Parameter | Value | Reference |

| N-H Bond Dissociation Energy Reduction | Lowered relative to pyrrole | acs.org |

| Product Vibrational Excitation | Select subset of vibrational levels | nih.govresearchgate.net |

| Excited Vibrational Modes | In-plane (a') ring-breathing motions | nih.govresearchgate.net |

To further probe the mechanism of N-H bond cleavage in this compound, studies have investigated the kinetic isotope effect (KIE) by replacing the hydrogen atom on the nitrogen with its heavier isotope, deuterium (d₁-EP). acs.orgwikipedia.orgprinceton.edulibretexts.org The KIE is the ratio of the reaction rates for the lighter and heavier isotopes.

In the case of this compound, a small KIE was observed for the N-H(D) bond cleavage. acs.orgacs.orgnih.govacs.org The H atom appearance lifetime of approximately 70 fs is largely insensitive to this isotopic substitution. acs.org This, combined with the insensitivity of the lifetime to the photon energy, suggests that quantum mechanical tunneling does not play a significant role in the N-H bond cleavage process. acs.orgacs.orgnih.govacs.org Theoretical calculations on selectively deuterated this compound have successfully reproduced a kinetic isotope effect for the dissociation time and predicted a shift to lower energy in the TKER spectrum. rsc.org

| Isotope | Dissociation Lifetime | Significance | Reference |

| H | ~70 fs | Baseline for comparison | acs.org |

| D | Similar to H | Suggests tunneling is not a major factor | acs.org |

The molecular symmetry of pyrrole derivatives can have a significant impact on their photodissociation dynamics. nih.govmdpi.com In its ground state, this compound has Cₛ symmetry. nih.gov This is a lower symmetry compared to the C₂ᵥ symmetry of bare pyrrole.

This reduction in symmetry makes the S₁ ← S₀ (πσ* ← π) electronic transition weakly allowed in this compound, whereas it is formally forbidden in the more symmetric pyrrole molecule. nih.govresearchgate.net The increased transition probability in this compound is reflected in the intensity of its long-wavelength absorption band. acs.org The symmetry of the molecule may also play a role in the dissociation dynamics, and further research into different substituents on the pyrrole ring could provide additional insights. acs.org

| Molecule | Symmetry | S₁ ← S₀ Transition | Consequence | Reference |

| Pyrrole | C₂ᵥ | Forbidden | Requires vibronic coupling | nih.gov |

| This compound | Cₛ | Weakly allowed | Increased absorption intensity | acs.orgnih.gov |

Theoretical Investigations of Photodissociation

The photodissociation of this compound (2-EP), particularly the cleavage of the N-H bond, has been the subject of sophisticated theoretical investigations that complement and expand upon experimental findings. These studies leverage advanced computational methods to simulate the ultrafast events that occur after the molecule absorbs ultraviolet light.

The Ab Initio Multiple Cloning (AIMC) method has been instrumental in providing a detailed quantum mechanical picture of this compound's photodissociation dynamics. rsc.org AIMC is a fully quantum approach that simulates the behavior of both electrons and nuclei "on the fly" without pre-calculating the potential energy surfaces. rsc.orgarxiv.org The nuclear dynamics are modeled by propagating a basis set of Gaussian wavepackets guided by Ehrenfest trajectories. rsc.org

Simulations using the AIMC method have successfully modeled the ultrafast photodissociation dynamics of 2-EP on the S₁ and S₂ πσ* electronic states. rsc.org These simulations have been able to quantitatively reproduce experimental data, predicting N-H dissociation times in the range of 50–80 femtoseconds (fs), which aligns well with the experimentally measured lifetime of approximately 70 fs. rsc.orgnih.gov

Crucially, the AIMC simulations have unveiled a novel insight into the dissociation mechanism that was not observable in experiments due to the limited time resolution of the laser pulses. rsc.org The calculations revealed that the dissociation process consists of two distinct components:

A rapid dissociation pathway occurring in under 50 fs for molecules that possess sufficient initial energy in the N-H stretching coordinate to overcome the dissociation barrier almost immediately. rsc.org

A slower pathway taken by molecules that must first explore the potential energy surface to find a route around the barrier before dissociating. rsc.org

Furthermore, AIMC calculations performed on selectively deuterated this compound (d₁-EP) successfully predicted a kinetic isotope effect, providing further validation for the model. rsc.org

Table 1: Key Findings from AIMC Simulations of this compound Photodissociation

| Parameter | Theoretical Finding | Experimental Correlation |

|---|---|---|

| Dissociation Time | 50-80 fs | ~70 fs |

| Mechanism | Two-component: 1. Direct dissociation (<50 fs) 2. Indirect dissociation (>50 fs) | Single time constant observed due to instrumental limitations. |

| Kinetic Isotope Effect | Predicted upon deuteration | Observed experimentally. acs.org |

| Electronic States | Dissociation proceeds on the S₁ πσ* state. | Excitation is to the S₁ πσ* state. nih.gov |

Electronic structure calculations are fundamental to understanding the photodissociation process as they define the electronic states involved. For this compound, photoexcitation in the ultraviolet range of 238 to 265 nm promotes the molecule to the S₁ state, which is characterized as a πσ* state. nih.gov This type of electronic transition involves moving an electron from a π bonding orbital (associated with the aromatic ring) to a σ* antibonding orbital located along the N-H bond. This relocalization of electron density is what initiates the cleavage of the N-H bond. acs.org

Theoretical simulations confirm that dissociation proceeds along the S₁ and S₂ πσ* states. rsc.org At wavelengths shorter than 248 nm, experimental evidence suggests an additional, slower H atom loss mechanism becomes active, with a lifetime of about 1.5 picoseconds. nih.gov This has been tentatively attributed to the population of higher-lying ¹ππ* states, indicating a more complex electronic landscape than just the dissociative πσ* states. nih.gov

Photochemical reactions often involve the breakdown of the Born-Oppenheimer approximation, where the dynamics are not confined to a single electronic state. ruhr-uni-bochum.de Non-adiabatic dynamics simulations are therefore essential for accurately modeling these processes, particularly in regions where potential energy surfaces of different electronic states come close to each other or intersect (conical intersections). ruhr-uni-bochum.de

In the case of this compound, non-adiabatic transitions play a critical role. AIMC simulations, which inherently account for such dynamics, show that even when 2-EP is initially excited to the higher-energy S₂ πσ* state, the dissociation does not happen on this surface. rsc.org Instead, the molecule rapidly transitions to the S₁ πσ* state, and the N-H bond cleavage proceeds from there. rsc.org This demonstrates the instability of the S₂ state with respect to the S₁ state and highlights the importance of non-adiabatic effects in dictating the final reaction pathway. rsc.org

The concept of a potential energy surface (PES) is central to describing the path of a chemical reaction. The PES maps the potential energy of a molecule as a function of its geometry. For the photodissociation of this compound, the crucial coordinate is the N-H bond length. The S₁ (πσ*) state PES is characterized by being repulsive along this coordinate, meaning that once the molecule is excited to this state, there is a strong driving force for the N-H bond to elongate and ultimately break. acs.org

Experimental results, such as the insensitivity of the dissociation lifetime to the excitation photon energy and a modest kinetic isotope effect, suggest that the dissociation coordinate is effectively barrierless. nih.govacs.org This is consistent with an ultrafast dissociation occurring on a timescale of ~70 fs. acs.org

Theoretical explorations of the PES via AIMC simulations provide a more nuanced view. rsc.org They show that while some molecules dissociate directly and rapidly, others must sample different regions of the PES before finding a path to dissociation. rsc.org This exploration of the PES is the source of the slower component of the two-part dissociation mechanism revealed by theory. rsc.org

Photooxidation Reactivity of this compound

While specific studies on the photooxidation of this compound are not extensively detailed in the literature, the reactivity of the pyrrole ring system with singlet oxygen (¹O₂) is well-established and provides a strong basis for predicting its behavior. Pyrrolic compounds are known to be reactive towards prominent oxidizing agents like singlet oxygen. researchgate.net Singlet oxygen is an electronically excited state of molecular oxygen that is a key reactive oxygen species in photodynamic processes. researchgate.netresearchgate.net It can be generated through photosensitization, where a photosensitizer absorbs light and transfers the energy to ground-state triplet oxygen. cuny.edu

The reaction between singlet oxygen and electron-rich heterocyclic compounds like pyrroles can proceed through several pathways, primarily cycloadditions. nih.gov

[4+2] Cycloaddition: This is a major pathway for pyrrolic rings. researchgate.net It involves a concerted addition of singlet oxygen across the diene system of the pyrrole ring to form an unstable endoperoxide intermediate. researchgate.netmdpi.com This intermediate can then rearrange to form various oxidation products.

[2+2] Cycloaddition: This pathway involves the addition of singlet oxygen to one of the double bonds to form a highly strained dioxetane intermediate. nih.govresearchgate.net Dioxetanes often cleave to form two carbonyl compounds. researchgate.net

For heterocyclic compounds, these reactions can lead to a variety of oxidized products, and the specific pathway taken depends on the structure of the heterocycle and the reaction conditions. Given the electron-rich nature of its pyrrole core, this compound is expected to be susceptible to oxidation by singlet oxygen, likely via a [4+2] cycloaddition mechanism.

Table 2: Common Reaction Pathways for Singlet Oxygen with Unsaturated Heterocycles

| Reaction Type | Intermediate | General Outcome |

|---|---|---|

| [4+2] Cycloaddition | Endoperoxide | Ring-opened or rearranged oxidation products. |

| [2+2] Cycloaddition | Dioxetane | Cleavage to form carbonyl compounds. |

| Ene Reaction | Hydroperoxide | Allylic hydroperoxides (requires an allylic hydrogen). |

Influence of Electron Density on Reactivity

The reactivity of this compound is fundamentally governed by the electron distribution within its five-membered heterocyclic ring. The pyrrole ring is classified as an electron-rich aromatic system, a characteristic that is amplified by the presence of the 2-ethyl substituent. The nitrogen atom in the ring contributes its lone pair of electrons to the π-system, creating a delocalized sextet of electrons that satisfies Hückel's rule for aromaticity. uomus.edu.iq This delocalization significantly increases the electron density at the carbon atoms of the ring compared to a non-aromatic analogue or even benzene.

The resonance structures of pyrrole show that a negative charge is delocalized across the ring, particularly at the C2 and C5 positions, while a positive charge resides on the nitrogen atom. uomus.edu.iq This makes the carbon atoms, especially the α-carbons (C2 and C5), highly susceptible to attack by electrophiles. The ethyl group at the C2 position is an electron-donating group (EDG) through an inductive effect (+I). This effect further pushes electron density into the ring, enhancing its nucleophilicity and making this compound even more reactive towards electrophilic substitution than unsubstituted pyrrole. youtube.com Consequently, the molecule readily participates in reactions with electrophiles, as the electron-rich ring can effectively stabilize the positive charge in the intermediate arenium ion formed during the reaction.

Comparison with Other Five-Membered Heterocyclic Compounds

The reactivity of pyrrole and its derivatives, like this compound, is notably higher than that of other five-membered aromatic heterocycles such as furan and thiophene. uoanbar.edu.iq The general order of reactivity towards electrophilic substitution is Pyrrole > Furan > Thiophene > Benzene. uoanbar.edu.iqquora.com This trend can be directly attributed to the nature of the heteroatom in each ring and its ability to donate its lone pair of electrons to the aromatic system.

Pyrrole: Nitrogen is less electronegative than oxygen. This allows it to more readily donate its lone pair of electrons to the ring, leading to a higher electron density on the carbon atoms and thus, the highest reactivity among the three. uomus.edu.iqpharmaguideline.com

Furan: Oxygen is more electronegative than nitrogen, so it holds its lone pair more tightly. While it does participate in the aromatic system, the electron-donating effect is less pronounced than in pyrrole, rendering furan less reactive. quora.compharmaguideline.com

Thiophene: Although sulfur is less electronegative than oxygen, the overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbon atoms is less effective. quora.com This results in a weaker delocalization of the lone pair and a lower reactivity compared to furan and pyrrole. However, thiophene possesses the highest resonance energy stabilization and is considered the most aromatic of the three. uoanbar.edu.iq

The enhanced reactivity of these heterocycles compared to benzene stems from the ability of the heteroatom to stabilize the intermediate carbocation formed during electrophilic attack through resonance.

| Compound | Heteroatom | Electronegativity of Heteroatom | Aromaticity (Resonance Energy) | General Reactivity Rank |

| Pyrrole | Nitrogen (N) | 3.04 | 21 kcal/mol uoanbar.edu.iq | 1 (Most Reactive) uoanbar.edu.iq |

| Furan | Oxygen (O) | 3.44 | 16 kcal/mol uoanbar.edu.iq | 2 |

| Thiophene | Sulfur (S) | 2.58 | 29 kcal/mol uoanbar.edu.iq | 3 (Least Reactive) |

Electrophilic Functionalization and Substituent Effects on this compound

Electrophilic aromatic substitution is the characteristic reaction of this compound. The high electron density of the ring allows these reactions to proceed under mild conditions. The existing 2-ethyl group, along with the inherent properties of the pyrrole ring, directs the position of incoming electrophiles.

In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position because the resulting cationic intermediate (arenium ion) is stabilized by more resonance structures than the intermediate formed from C3 (β) attack. quora.com In this compound, the C2 position is already occupied. The ethyl group is an activating, ortho-, para-directing substituent. Therefore, incoming electrophiles are directed primarily to the C5 position, which is electronically equivalent to the C2 position, and to a lesser extent, the C3 position. The C5 position is generally the most favored site for substitution on 2-substituted pyrroles.

Friedel-Crafts Reactions involving this compound

The Friedel-Crafts reaction, a classic method for alkylating and acylating aromatic rings, presents significant challenges when applied to highly reactive substrates like this compound. wikipedia.orgnrochemistry.com

Alkylation and Acylation: Standard Friedel-Crafts conditions, which employ strong Lewis acids like aluminum chloride (AlCl₃), are generally not suitable for pyrroles. stackexchange.com The high nucleophilicity of the this compound ring leads to rapid polymerization in the presence of strong Lewis or Brønsted acids. stackexchange.com The nitrogen atom can also act as a Lewis base, coordinating with the catalyst and deactivating the ring.

Despite these difficulties, Friedel-Crafts-type reactions can be achieved under modified, milder conditions. Research has shown that acylation is more feasible than alkylation because the resulting acyl group is electron-withdrawing, which deactivates the ring and prevents polysubstitution. nrochemistry.com Furthermore, successful Friedel-Crafts alkylations on pyrrole derivatives have been reported using weaker Lewis acids or alternative catalytic systems to avoid polymerization. stackexchange.comchemspider.com For instance, performing the reaction on a pyrrole with a deactivating group, such as a formyl group, can temper the reactivity, allowing for controlled alkylation. chemspider.com

| Challenge | Reason | Potential Solution |

| Polymerization | The high reactivity of the pyrrole ring is catalyzed by strong acids. stackexchange.com | Use of milder Lewis acids (e.g., ZnCl₂, SnCl₄) or performing the reaction at low temperatures. |

| Catalyst Deactivation | The nitrogen lone pair coordinates with the Lewis acid catalyst. | Use of a catalyst that does not coordinate as strongly or use of N-protected pyrrole derivatives. |

| Low Yields | Competing side reactions and polymerization lead to poor yields of the desired product. | Introduction of a temporary deactivating group to moderate reactivity. chemspider.com |

Spectroscopic Characterization Methodologies for 2 Ethylpyrrole Research

Ultrafast Ion Imaging Techniques

Ultrafast ion imaging techniques are crucial for exploring the primary photochemistry of 2-ethylpyrrole, particularly its dissociation dynamics upon photoexcitation. researchgate.netnih.gov These methods allow researchers to observe molecular fragmentation in real-time, providing insights into reaction mechanisms on femtosecond (fs) timescales.

Time-Resolved Velocity Map Imaging (TR-VMI)

Time-Resolved Velocity Map Imaging (TR-VMI) is a powerful experimental technique used to study the dynamics of chemical reactions and photodissociation. q-chem.comescholarship.orgresearchgate.net For this compound, TR-VMI has been employed to probe the loss of hydrogen atoms following photoexcitation to its S₁ (πσ*) state. nih.govnih.gov

In these experiments, a "pump" laser pulse excites the this compound molecule, and a time-delayed "probe" pulse ionizes the resulting fragments. The ions are then projected onto a detector, creating an image that maps their velocity distribution. By varying the delay between the pump and probe pulses, the timescale of the dissociation can be measured directly.

Research on this compound using TR-VMI reveals that upon excitation in the 238 to 265 nm range, the N-H bond breaks extremely rapidly. researchgate.netnih.gov The appearance lifetime of the H atom fragment was measured to be approximately 70 fs. researchgate.netnih.gov This lifetime was found to be insensitive to the specific photon energy used for excitation, which, along with a small kinetic isotope effect, suggests that quantum tunneling does not play a significant role in the N-H bond cleavage process. researchgate.netnih.gov

Furthermore, at excitation wavelengths of 248 nm or shorter, TR-VMI identified a second, slower H atom loss mechanism. This additional pathway has an appearance lifetime of about 1.5 ps and is thought to arise from the population of higher-lying ¹ππ* electronic states. researchgate.netnih.gov

H (Rydberg) Atom Photofragment Translational Spectroscopy (HRA-PTS)

H (Rydberg) Atom Photofragment Translational Spectroscopy (HRA-PTS) is a high-resolution technique that measures the kinetic energy of hydrogen atom fragments produced during photodissociation. nist.govresearchgate.net This method provides detailed information about the energy released during bond breaking and the vibrational energy remaining in the co-fragment.

When applied to alkyl-substituted pyrroles like this compound, HRA-PTS has shown that the addition of the ethyl group to the pyrrole (B145914) ring lowers the N-H bond dissociation energy compared to the parent pyrrole molecule. nih.gov The total kinetic energy release (TKER) spectra obtained through HRA-PTS show that the 2-ethylpyrrolyl radical co-fragment is formed with modest vibrational excitation. researchgate.netnih.gov This vibrational excitation tends to increase as the energy of the photolysis photon increases. researchgate.netnih.gov The HRA-PTS results for this compound are in agreement with the findings from TR-VMI studies. nih.gov

| Experimental Technique | Measurement | Finding | Associated Wavelengths (nm) |

|---|---|---|---|

| TR-VMI | N-H Bond Cleavage Lifetime (S₁ State) | ca. 70 fs | 238 - 265 |

| TR-VMI | Secondary H Atom Loss Lifetime | ~1.5 ps | ≤ 248 |

| HRA-PTS / TR-VMI | Total Kinetic Energy Release (TKER) | Reveals modest vibrational excitation in the radical co-fragment, which increases with photon energy. | 238 - 265 |

| HRA-PTS | Bond Dissociation Energy | N-H bond dissociation energy is lowered relative to bare pyrrole. | Not specified |

Vibrational Spectroscopy

Vibrational spectroscopy is a fundamental tool for characterizing the molecular structure of compounds by probing the vibrations of their chemical bonds. horiba.comnih.gov For this compound, techniques like Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy would provide a detailed "fingerprint" based on its unique set of vibrational modes. However, specific experimental studies applying these techniques to this compound are not extensively documented in the current scientific literature. The following sections describe the principles of these methodologies and their potential application to this compound.

Fourier Transform Raman Spectroscopy

FT-Raman spectroscopy measures the inelastic scattering of monochromatic light from a laser source. The resulting spectrum shows shifts in frequency corresponding to the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds, such as the C=C and C-C bonds within the pyrrole ring and the ethyl substituent. An FT-Raman spectrum of this compound would be expected to show characteristic bands for the pyrrole ring stretching and deformation modes, as well as vibrations associated with the ethyl group's C-H and C-C bonds. This technique is complementary to FTIR spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. This method is especially effective for identifying functional groups that have a significant dipole moment, such as the N-H bond in the pyrrole ring. In a hypothetical FTIR spectrum of this compound, one would expect to clearly identify the N-H stretching frequency, typically appearing as a sharp band, in addition to various C-H stretching and bending modes from both the aromatic ring and the ethyl group. nih.gov

Potential Energy Distribution Analysis

Potential Energy Distribution (PED) analysis is a theoretical method used to assign vibrational spectra. nih.gov It involves calculating the contribution of each internal coordinate (like bond stretches, angle bends, and torsions) to each normal mode of vibration. PED is typically performed using the results of quantum chemical calculations, such as Density Functional Theory (DFT).

For this compound, a PED analysis would be essential for an unambiguous assignment of its complex FTIR and Raman spectra. It would allow researchers to distinguish, for example, between the various C-H bending modes of the ring and the ethyl group, and to understand the extent of coupling between different vibrational motions within the molecule. There are no specific PED analyses for this compound found in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. joaquinbarroso.com For this compound, both ¹H NMR and ¹³C NMR provide definitive information about its distinct chemical environment.

In ¹H NMR, the chemical shifts are indicative of the electronic environment of the protons. The protons on the pyrrole ring are in the aromatic region, while the ethyl group protons are in the aliphatic region. Similarly, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in The chemical shift range in ¹³C NMR is much broader than in ¹H NMR, allowing for the clear resolution of individual carbon signals, including quaternary carbons which lack attached protons. oregonstate.edu

The expected chemical shifts for this compound are influenced by the electron-donating nature of the ethyl group and the aromaticity of the pyrrole ring. Attaching an electronegative atom generally increases the chemical shift. libretexts.org The specific chemical shifts can be estimated based on typical values for substituted pyrroles and alkyl chains.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on typical chemical shift ranges for similar structural motifs.

| Atom | Type | Estimated Chemical Shift (ppm) |

|---|---|---|

| H1 (N-H) | ¹H | ~7.8-8.2 |

| H3 | ¹H | ~6.1-6.3 |

| H4 | ¹H | ~6.0-6.2 |

| H5 | ¹H | ~6.6-6.8 |

| -CH₂- | ¹H | ~2.5-2.7 (quartet) |

| -CH₃ | ¹H | ~1.2-1.4 (triplet) |

| C2 | ¹³C | ~130-135 |

| C3 | ¹³C | ~105-110 |

| C4 | ¹³C | ~105-110 |

| C5 | ¹³C | ~115-120 |

| -CH₂- | ¹³C | ~20-25 |

| -CH₃ | ¹³C | ~13-16 |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR shielding tensors. gaussian.com This quantum chemical method, often employed with Density Functional Theory (DFT), calculates the magnetic shielding of nuclei within a molecule.

The calculated isotropic magnetic shielding values are then converted into chemical shifts (δ) by comparing them to the shielding value of a reference standard, typically tetramethylsilane (TMS), calculated at the same level of theory. The GIAO approach is known to provide satisfactory chemical shifts for various nuclei. This computational tool is particularly valuable for assigning signals in complex spectra and for studying molecules where experimental data is unavailable. joaquinbarroso.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. uobabylon.edu.iqlibretexts.org This technique provides information about conjugated π-electron systems. uobabylon.edu.iq

The acquisition of a static UV absorption spectrum involves passing a beam of UV-visible light (typically from 190 to 900 nm) through a dilute solution of the sample. uobabylon.edu.iqrsc.org A combination of a deuterium lamp for the UV region and a tungsten lamp for the visible region is commonly used. rsc.org The light is passed through a monochromator to select specific wavelengths, and then split into two beams. One beam passes through the sample solution, and the other passes through a reference cell containing only the solvent. rsc.org A detector then measures the difference in light intensity transmitted through the sample and the reference, generating an absorbance spectrum. The solvent used must be transparent in the wavelength range being studied. uobabylon.edu.iq

The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.orgwikipedia.org For aromatic molecules like this compound, the most significant electronic transitions are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.orglibretexts.org

Pyrrole itself exhibits absorption bands attributed to π → π* transitions. researchgate.net The introduction of an ethyl group at the 2-position is expected to cause a small shift in the absorption maximum. Studies on the photochemistry of this compound have involved photoexcitation in the UV range from 238 to 265 nm, which corresponds to these π → π* electronic transitions. acs.org In some heterocyclic molecules, n → π* transitions (from a non-bonding orbital to a π* antibonding orbital) can also be observed, though they are typically weaker than π → π* transitions. libretexts.org

Mass Spectrometry for Product Identification and Mechanism Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of compounds and for deducing their structure through fragmentation analysis. nist.govresearchgate.net

In the context of this compound research, MS is used to confirm the molecular weight (95.14 g/mol ) via the molecular ion peak. nist.gov Electron ionization (EI) is a common method that generates a mass spectrum with a series of fragment ions. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound and elucidate its structure.

Modern techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS or MSⁿ) are invaluable for studying reaction products and intermediates. nih.govnih.gov In these experiments, a precursor ion of interest is selected and fragmented through collision-induced dissociation (CID) to generate a product ion spectrum. nih.gov The analysis of these fragments helps in proposing and confirming fragmentation pathways. nih.gov This approach is crucial for identifying products in a reaction mixture and for piecing together complex reaction mechanisms. purdue.edu For substituted pyrroles, the fragmentation pathways are significantly influenced by the nature of the substituent on the pyrrole ring. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive, surface-specific quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. vot.plnih.gov The process involves irradiating the sample with a beam of X-rays while measuring the kinetic energy of electrons that are emitted from the surface, an application of the photoelectric effect. nih.govspectroscopyeurope.com For polymers like poly(this compound), XPS is invaluable as it is one of the least destructive analytical methods. vot.pl

In the analysis of polypyrrole and its derivatives, XPS provides detailed information about the carbon and nitrogen environments, which are fundamental to the polymer's structure and conductive properties. The high-resolution spectra for specific elements, such as the C 1s and N 1s regions, can be deconvoluted into several peak components, each corresponding to a different chemical state.

For instance, the N 1s spectrum of conductive polypyrrole typically exhibits multiple components. These can be assigned to the neutral amine nitrogen (-NH-) in the pyrrole ring, and positively charged nitrogen species (polarons, -NH+•-) that are crucial for electrical conductivity. tubitak.gov.tr Studies on general polypyrrole have identified binding energies for neutral nitrogen at approximately 399.6-399.8 eV, while positively charged nitrogen species appear at higher binding energies, around 402.0 eV. tubitak.gov.trexpresspolymlett.com The ratio of these species can correlate with the material's conductivity. tubitak.gov.tr

Similarly, the C 1s spectrum provides insight into the carbon backbone of the polymer. The main peak is associated with the carbon atoms in the pyrrole ring (C-C, C-H, and C-N bonds). Other peaks at higher binding energies can indicate the presence of carbon-oxygen bonds (C-O, C=O) due to oxidation or defects in the polymer structure. expresspolymlett.comkpi.ua

Below is a representative table of XPS binding energies for various chemical states typically observed in polypyrrole systems, which would be analogous to the analysis of poly(this compound).

| Element (Core Level) | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| N 1s | ~399.7 eV | Neutral amine nitrogen (-NH-) | expresspolymlett.comkpi.ua |

| N 1s | ~401-402 eV | Positively charged nitrogen / Polaron (-N+H-) | tubitak.gov.trkpi.ua |

| C 1s | ~284.6 eV | β-carbon in pyrrole ring, adventitious carbon | kpi.ua |

| C 1s | ~285.5 eV | α-carbon bonded to nitrogen (C-N) | expresspolymlett.com |

| C 1s | ~287.4 eV | Carbonyl groups (C=O), defects | expresspolymlett.comkpi.ua |

| C 1s | ~290.4 eV | π-π* shake-up satellite (indicative of aromatic system) | expresspolymlett.com |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Polymer Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to investigate the morphology and structure of materials at the micro and nanoscale. researchgate.netmdpi.com

Scanning Electron Microscopy (SEM) provides detailed images of a sample's surface topography. mdpi.com An electron beam is scanned across the surface, and detectors collect secondary and backscattered electrons emitted from the sample. azom.com This technique is essential for visualizing the surface morphology of poly(this compound) films, powders, or composites. expresspolymlett.com SEM analysis can reveal key features such as:

Surface Texture: Whether the polymer film is smooth, dense, or porous. researchgate.net

Morphology: Common structures observed in polypyrrole films include globular or cauliflower-like growths, nanoparticles, and fibrous networks. researchgate.netresearchgate.net

Particle Size and Distribution: For polymers synthesized as particles, SEM allows for the determination of their size, shape, and how they are distributed. researchgate.net

Defects: Cracks, pinholes, or other imperfections in a polymer coating can be easily identified.

The morphology of electropolymerized films is highly dependent on synthesis conditions, such as the monomer concentration, the type of dopant, and the electrochemical parameters used. researchgate.netresearchgate.net For example, different concentrations of pyrrole monomers during synthesis can result in morphologies ranging from uniform sphere-like nanoparticles to more aggregated structures. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of a material. campoly.com A beam of electrons is transmitted through an ultra-thin sample, and the interactions are used to form an image. mdpi.comcampoly.com For polymer characterization, TEM is used to:

Analyze Internal Structure: It can reveal the internal morphology of polymer particles, such as core-shell structures or the dispersion of nanoparticles within a polymer matrix. mdpi.com

Visualize Nanoscale Features: TEM can resolve the fine details of polymer chains and crystalline regions.

Characterize Composite Materials: In composites containing poly(this compound), TEM can show how the polymer interacts with other components at the nanoscale.

The table below summarizes typical morphological features observed in polypyrrole systems using these microscopy techniques.

| Technique | Information Obtained | Commonly Observed Features in Polypyrrole Systems | Reference |

|---|---|---|---|

| SEM | Surface topography, particle size and shape | Globular aggregates, cauliflower-like structures, dense and compact films, uniform nanoparticles | researchgate.netresearchgate.net |

| TEM | Internal structure, nanoscale morphology, phase distribution | Core-shell structures (in composites), identification of distinct phases, hollow nanostructures | mdpi.com |

Applications in Advanced Chemical and Biological Research

Organic Synthesis Building Block

Organic building blocks are functionalized molecules that serve as the foundational components for the modular assembly of more complex molecular architectures. sigmaaldrich.com 2-Ethylpyrrole, as a derivative of the basic pyrrole (B145914) structure, offers a reactive and versatile starting point for the synthesis of a variety of organic compounds.

The pyrrole motif is integral to numerous natural products and synthetic compounds with therapeutic and agricultural applications. pharmaguideline.com Pyrrole derivatives have been utilized in the development of drugs such as tolmetin, ketorolac, and atorvastatin. pharmaguideline.com In the agrochemical sector, pyrrole-containing compounds have been developed as insecticides and fungicides. For instance, a series of novel 2-aryl-pyrrole derivatives containing ester groups have been synthesized and shown to exhibit significant insecticidal and acaricidal activities. nih.gov Specifically, the acaricidal activity of [4-bromo-2-(4-chlorophenyl)-3-cyano-5-(trifluoromethyl)pyrrol-1-yl]methyl 3-methylbutanoate was found to be 2.65 times higher than that of the commercial pesticide Chlorfenapyr. nih.gov Furthermore, new 2-benzylpyrroles and 2-benzoylpyrroles have been designed based on the structures of insecticidal chlorfenapyr and natural pyrrolomycins, with some showing potent insecticidal and acaricidal properties. nih.gov

The inherent reactivity of the pyrrole ring makes it a valuable building block for the synthesis of more intricate chemical structures. organic-chemistry.org Functionalized 2,2'-bipyrroles, for example, are key precursors in the preparation of pyrrolic macrocycles and natural products like prodigiosins. nih.gov The synthesis of complex molecular systems can be approached through a stepwise process involving both covalent and noncovalent reactions, where pyrrole derivatives can serve as crucial synthons. nih.gov The development of new synthetic methods, such as the facile preparation of regioisomeric thienopyrrolocarbazoles, expands the toolbox for creating novel functional organic materials from pyrrole-based building blocks. chemrxiv.org

Medicinal Chemistry Research

The diverse biological activities of pyrrole derivatives have made them a focal point of research in medicinal chemistry. nih.gov Scientists have explored their potential as antimicrobial, anti-inflammatory, and anti-tubercular agents.

Derivatives of pyrrole have demonstrated a broad spectrum of antimicrobial activity. nih.gov Research has shown that newly synthesized pyrrole derivatives exhibit potent antibacterial and antifungal properties. researchgate.net For example, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives displayed moderate to excellent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.org Similarly, other studies have reported the synthesis of pyrrole derivatives with significant activity against various bacterial and fungal strains. Natural compounds containing the pyrrole moiety, such as 1-methoxypyrrole-2-carboxamide, have also been shown to possess antibacterial activity against Staphylococcus aureus. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| 3,5-Dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | Escherichia coli, S. aureus | Investigated for biological potential | acgpubs.org |

| Pyrrole derivatives with thiazole | E. coli, S. aureus, A. niger, C. albicans | Compound 3d had equipotent activity compared with Ciprofloxacin against E. coli. Compound 3c was highly active against C. albicans compared to Clotrimazole. | researchgate.net |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Staphylococcus aureus, Bacillus cereus | Moderate to excellent inhibition against Gram-positive bacteria. | acgpubs.org |

| Pyrrole derivatives with sulfonamide moiety | Human liver (HEPG2) and breast (MCF7) cell lines | Compounds 5 and 6 showed increased anti-proliferative activity compared to reference compounds. | |

| 1-methoxypyrrole-2-carboxamide | Staphylococcus aureus | Exhibited antibacterial activity. | nih.gov |

Pyrrole-containing compounds are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), with examples including ketorolac and tolmetin. pensoft.net The search for new anti-inflammatory agents with improved safety profiles continues to drive research into novel pyrrole derivatives. nih.gov Studies have shown that certain fused pyrrole derivatives exhibit significant anti-inflammatory activity, comparable to that of diclofenac. nih.gov For instance, a series of N-pyrrolylcarboxylic acids have been reported as potent inhibitors of COX-2, a key enzyme in the inflammatory pathway. nih.gov Furthermore, newly synthesized pyrrole–cinnamate hybrids have been developed as potential dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), offering a promising avenue for the treatment of inflammatory conditions. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Mechanism of Action/Target | Observed Effect | Reference |

|---|---|---|---|

| Fused Pyrrole Derivatives (e.g., pyrrolopyridines 3i and 3l) | COX-2 inhibition | Promising in vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity. | nih.gov |

| N-pyrrolylcarboxylic acids | Potent COX-2 inhibitors | Reported to have potent inhibitory activity. | nih.gov |

| Pyrrole–cinnamate hybrids (e.g., Hybrids 5 and 6) | Dual COX-2/LOX inhibitors | Promising combination of in vitro LOX and COX-2 inhibitory activities. | mdpi.com |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 and COX-2 inhibition | Showed significant anti-COX-1 and greater inhibitory effect on COX-2, suggesting potential as a selective anti-inflammatory agent. | nih.gov |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel anti-tubercular drugs. japsonline.com Pyrrole derivatives have emerged as a promising class of compounds in this area. In one study, new 1,5-diaryl-2-ethylpyrrole derivatives were designed and synthesized, with one compound, 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole, showing particularly high activity and a better protection index than reference compounds. nih.gov Another study focused on pyrrole-2-carboxamides, designed based on the crystal structure of MmpL3, a key mycobacterial enzyme. Many of these compounds showed potent anti-TB activity with low cytotoxicity. nih.gov Research into pyrrolo[1,2-a]quinoline derivatives also identified a promising anti-TB agent against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com

Table 3: Anti-tubercular Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Target Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 1,5-Diaryl-2-ethyl pyrrole derivatives | Mycobacterium tuberculosis | Compound 2b proved to be particularly active, with a minimum inhibitory concentration (MIC) and a protection index (PI) better than or comparable to those of reference compounds. | nih.gov |

| Pyrrole-2-carboxamides | Drug-resistant Mycobacterium tuberculosis | Most compounds showed potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity. Compound 32 displayed excellent activity against drug-resistant tuberculosis. | nih.gov |

| Pyrrolo[1,2-a]quinoline derivatives | H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis | Compound 4j emerged as the most promising anti-TB agent against H37Rv and multidrug-resistant strains at 8 and 16 µg/mL, respectively. | mdpi.com |

| Ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates | M. tuberculosis H37Rv | Several compounds were found to be active against M. tuberculosis at concentrations of 25, 50, and 100 μg/ml. | japsonline.com |

Drug Discovery and Bioactive Molecule Synthesis

The pyrrole ring, a core component of this compound, is a highly explored heterocycle in drug discovery programs across various therapeutic areas. nih.gov Its structural motif is present in numerous natural products and has inspired the synthesis of a wide array of bioactive molecules and pharmaceutical drugs. nih.govbiolmolchem.comnih.gov The development of novel synthetic compounds with drug-like properties is a primary challenge in medicinal chemistry, and N-heterocyclic motifs, such as the pyrrole scaffold, are central to these efforts. nih.gov

Researchers continuously work to optimize lead compounds to create new drug-like molecules, and the pyrrole ring system serves as a versatile building block. biolmolchem.comnih.gov Synthetic strategies are often employed to create derivatives of simple pyrroles, like this compound, by adding different pharmacophores to the ring system, which can lead to the formation of more active compounds. biolmolchem.com For instance, aryl-2-ethylpyrrole derivatives have been designed and synthesized for evaluation as potential antimycobacterial agents. researchgate.net The synthesis of pyrrole derivatives is a key step in developing molecules with potential anti-inflammatory, analgesic, antibacterial, and anticancer activities. nih.govmdpi.com

Interaction with Biological Targets

The functionalized pyrrole scaffold is a significant chemotype for designing inhibitors of protein kinases, demonstrating considerable antiproliferative potential. mdpi.com Pyrrole-based compounds have been designed to target a range of biological entities, including enzymes and receptors critical in disease pathways. For example, derivatives have been developed as potential inhibitors of enzymes like enoyl-acyl carrier protein (ACP) reductase, a crucial component in fatty acid synthesis in bacteria such as Mycobacterium tuberculosis. vlifesciences.commdpi.com